molecular formula C21H28N6O2 B2952876 N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203113-15-8

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2952876
CAS No.: 1203113-15-8
M. Wt: 396.495
InChI Key: NXTDHQBIXSOLIC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyl group at position 6, linked to a piperazine ring that is further functionalized with a 2-methoxyphenyl carboxamide moiety. This structure combines aromatic, piperazine, and pyrimidine elements, making it a candidate for diverse biological interactions, particularly in enzyme inhibition and receptor modulation. The 2-methoxy group on the phenyl ring may enhance solubility and influence binding affinity, while the pyrimidine-piperazine scaffold is common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-18-8-4-3-7-17(18)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-2-6-10-25/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDHQBIXSOLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, also referred to by its chemical identifiers, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes piperazine and pyrimidine moieties, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H35FN6O2C_{28}H_{35}FN_6O_2, with a molecular weight of 506.6 g/mol. The structure features a methoxyphenyl group, a piperidine ring, and a pyrimidine core, which are essential for its biological activity.

Research indicates that this compound demonstrates antiparasitic , antibacterial , and antifungal activities:

  • Antiparasitic Activity :
    • The compound has shown effectiveness against various parasites, with studies indicating an EC50 (half-maximal effective concentration) value that suggests significant potency. For instance, modifications to the piperidine and pyrimidine rings have been shown to enhance this activity, leading to derivatives with improved efficacy against specific parasitic strains .
  • Antibacterial and Antifungal Effects :
    • The antibacterial activity of piperidine derivatives has been well-documented, with some exhibiting MIC (minimum inhibitory concentration) values below 1 µg/mL against pathogens like Escherichia coli and Candida albicans. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Methoxy group on phenylEnhances solubility and bioavailability
Piperidine ringEssential for interaction with biological targets
Pyrimidine coreContributes to antiparasitic and antibacterial effects

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antidepressant and Antioxidant Activity :
    • A study focused on piperazine analogues found that compounds similar to this compound exhibited significant antidepressant effects in animal models, alongside notable antioxidant properties .
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound possess varying degrees of metabolic stability and solubility, which are critical for their therapeutic potential. For example, modifications leading to increased aqueous solubility were associated with enhanced antiparasitic activity .
  • Multi-targeted Approaches :
    • Recent advancements in drug design have focused on multi-targeted approaches for diseases such as Alzheimer’s disease, where piperidine-containing compounds have shown promise in inhibiting key enzymes involved in pathology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine-Pyrimidine Derivatives

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide 2-methoxyphenyl, piperidinyl-pyrimidine ~449.5 (calc.) Potential kinase/enzyme inhibition Target
ML267 () 4-methoxypyridin-2-yl, trifluoromethyl 416.8 Bacterial phosphopantetheinyl transferase
4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide () 4-methoxyphenyl, dimethylamino-pyrimidine ~385.4 Unspecified (structural analog)
N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide () Chloro-dimethoxyphenyl, pyrazolyl-pyrimidine 443.89 Screening compound (anticancer/antiviral)

Key Observations :

  • Substituent Position: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in ML267 and ’s compound.
  • Pyrimidine Modifications : Replacing piperidinyl (target compound) with pyrazolyl () or trifluoromethyl-pyridinyl (ML267) groups impacts hydrophobicity and hydrogen-bonding capacity, affecting bioavailability and target engagement .

Physicochemical Properties

  • LogD and Solubility : The 2-methoxyphenyl group in the target compound likely improves water solubility compared to ’s chlorophenyl derivatives. However, the piperidinyl group may increase lipophilicity, balancing membrane permeability and solubility .
  • Crystallography : Structural data for related compounds (e.g., ) are often resolved using SHELX software, confirming chair conformations of piperazine rings and planar pyrimidine geometries critical for docking studies .

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